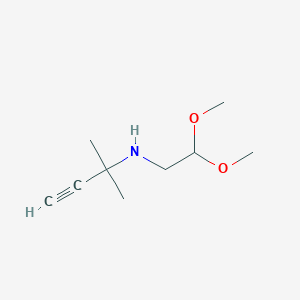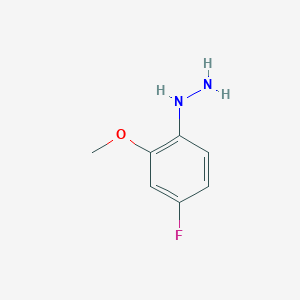
4-Fluoro-2-methoxyphenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxyphenylhydrazine is an organic compound with the molecular formula C7H9FN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxyphenylhydrazine typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reduced to the corresponding hydrazine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation of the aldehyde with hydrazine, followed by reduction. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxyphenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azo compound.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methoxyphenylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxyphenylhydrazine involves its interaction with biological molecules. It can act as a nucleophile, attacking electrophilic centers in biological targets. The methoxy and fluoro substituents influence its reactivity and binding affinity. The compound can form covalent bonds with proteins and enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylhydrazine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxyphenylhydrazine: Lacks the fluorine atom, affecting its electronic properties and reactivity.
Phenylhydrazine: The parent compound without any substituents, making it more versatile but less specific in its reactions.
Uniqueness
4-Fluoro-2-methoxyphenylhydrazine is unique due to the combined presence of both the fluorine and methoxy groups. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(4-fluoro-2-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3 |
InChI Key |
FLMGLSHOOYYVNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



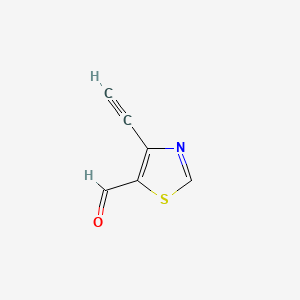
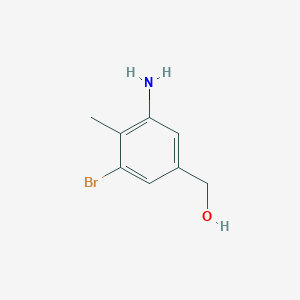
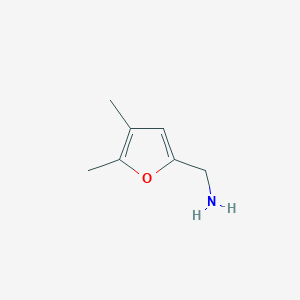
![{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)

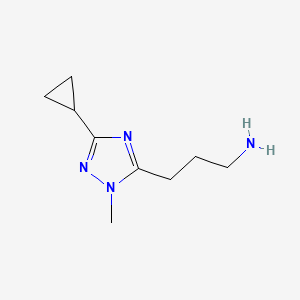


![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)


